Cas no 2091494-76-5 (3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid)

3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
- AK00780369
- E74407
- 2091494-76-5
- CS-0186843
- 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylicacid
- MFCD31715090
- BS-16457
- AKOS037649056
- SB62026
-
- インチ: 1S/C12H11NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15)
- InChIKey: QXORJYQIJUIMIT-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(C)C=C(C2C=CC=CC=2)N1)=O
計算された属性
- せいみつぶんしりょう: 201.078978594g/mol
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 53.1
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257513-100mg |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 97% | 100mg |
¥1045 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00794088-1g |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 97% | 1g |
¥4733.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1216023-5g |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 95% | 5g |
$2500 | 2024-06-03 | |
Chemenu | CM514475-250mg |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 97% | 250mg |
$*** | 2023-03-30 | |
Ambeed | A141958-1g |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 97% | 1g |
$766.0 | 2025-03-06 | |
eNovation Chemicals LLC | Y1089401-1g |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 95% | 1g |
$880 | 2023-09-04 | |
Aaron | AR01FTA7-100mg |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 97% | 100mg |
$155.00 | 2025-02-12 | |
1PlusChem | 1P01FT1V-250mg |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 97% | 250mg |
$268.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1089401-100mg |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 95% | 100mg |
$170 | 2025-02-25 | |
Crysdot LLC | CD11373484-250mg |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
2091494-76-5 | 97% | 250mg |
$247 | 2024-07-18 |
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acidに関する追加情報
Introduction to 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS No. 2091494-76-5)
3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS No. 2091494-76-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrrole derivatives, a class of molecules known for their broad spectrum of pharmacological effects. The presence of both a methyl group and a phenyl group at specific positions in its molecular framework contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for drug discovery and development.
The structure of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom in the pyrrole ring is sp2 hybridized, contributing to the delocalization of electrons across the ring, which enhances its stability and reactivity. The methyl group at the 3-position and the phenyl group at the 5-position introduce additional functionalization opportunities, allowing for further derivatization and modification to tailor its biological properties.
One of the most compelling aspects of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is its potential as a pharmacophore. Pharmacophores are specific arrangements of atoms or groups of atoms that are responsible for the biological activity of a molecule. The combination of the pyrrole core with the methyl and phenyl substituents creates a multifaceted interaction surface that can engage with various biological targets. This makes it an attractive candidate for developing novel therapeutic agents.
In recent years, there has been growing interest in pyrrole derivatives due to their diverse biological activities. These compounds have been shown to exhibit properties such as antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The biological activity of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid has been explored in several preclinical studies, where it has demonstrated promising results in inhibiting certain enzymes and pathways involved in disease progression.
One notable area of research involving 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid is its potential role in cancer therapy. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. The ability of this compound to interact with specific targets within cancer cells has led to investigations into its efficacy as an anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and death.
Additionally, 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid has been investigated for its potential applications in neurological disorders. Neurological diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. The compound's ability to interact with these pathological processes has made it a subject of interest for developing treatments aimed at mitigating their effects.
The synthesis of 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the methyl and phenyl groups at the appropriate positions on the pyrrole ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.
In terms of pharmacokinetic properties, 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid exhibits moderate solubility in both water and organic solvents, which is advantageous for formulating it into various dosage forms. Its bioavailability can be influenced by factors such as pH, presence of metabolic enzymes, and binding interactions with plasma proteins. Understanding these properties is crucial for optimizing its therapeutic efficacy and ensuring safety in clinical applications.
The future prospects for 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid are promising, with ongoing research focused on further elucidating its mechanisms of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of novel drugs based on this promising scaffold.
In conclusion, 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS No. 2091494-76-5) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique chemical properties and demonstrated biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new insights into its mechanisms of action, it is expected that this compound will play an increasingly important role in addressing various human diseases.
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